molecular formula C10H7BrN2O2 B13704306 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylic Acid

3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylic Acid

Cat. No.: B13704306
M. Wt: 267.08 g/mol
InChI Key: BMBASSGUIDUDIJ-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylic Acid is a heterocyclic organic compound that features a brominated pyridine ring fused to a pyrrole carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylic Acid typically involves the bromination of a pyridine precursor followed by the formation of the pyrrole ring. One common method involves the use of 5-bromo-2-pyridinecarboxylic acid as a starting material, which undergoes cyclization with an appropriate reagent to form the pyrrole ring. The reaction conditions often include the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylic Acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, along with appropriate ligands and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrole derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylic Acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the carboxylic acid group can form interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-pyridinecarboxylic Acid: A precursor in the synthesis of 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylic Acid.

    3-Bromopyridine: Another brominated pyridine derivative with different reactivity and applications.

    2-Pyrrolecarboxylic Acid: A related compound with a pyrrole ring but lacking the brominated pyridine moiety.

Uniqueness

This compound is unique due to the presence of both a brominated pyridine ring and a pyrrole carboxylic acid moiety

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

3-(5-bromopyridin-2-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H7BrN2O2/c11-6-1-2-8(13-5-6)7-3-4-12-9(7)10(14)15/h1-5,12H,(H,14,15)

InChI Key

BMBASSGUIDUDIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C2=C(NC=C2)C(=O)O

Origin of Product

United States

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